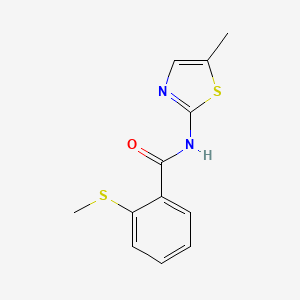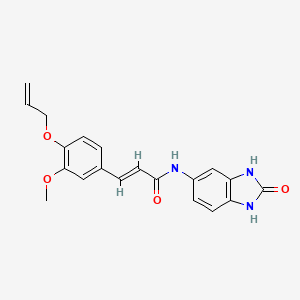
2-bromo-5-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-5-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as BMTB and has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
BMTB selectively inhibits the activity of a specific protein kinase known as ERK8. This kinase is involved in a range of cellular processes, including cell proliferation, differentiation, and survival. By inhibiting the activity of ERK8, BMTB can modulate these processes and provide insight into the role of this kinase in various biological systems.
Biochemical and Physiological Effects:
BMTB has been shown to have a range of biochemical and physiological effects. Inhibition of ERK8 activity has been linked to decreased cell proliferation, increased apoptosis, and altered gene expression. BMTB has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMTB has several advantages for use in lab experiments. It is a highly selective inhibitor of ERK8, which allows for specific modulation of this kinase's activity. Additionally, BMTB is cell-permeable, making it easy to administer to cells in culture. However, BMTB has some limitations, including its relatively low potency and the potential for off-target effects.
Direcciones Futuras
There are several future directions for research on BMTB. One area of interest is the development of more potent and selective inhibitors of ERK8. Additionally, BMTB could be used in combination with other compounds to study the interaction between ERK8 and other signaling pathways. Finally, BMTB could be used in preclinical studies to investigate its potential as a therapeutic agent for inflammatory diseases.
Conclusion:
In conclusion, BMTB is a valuable tool compound for scientific research. Its selective inhibition of ERK8 activity has provided insight into the role of this kinase in various biological systems. While BMTB has some limitations, its potential as a therapeutic agent for inflammatory diseases and its use in combination with other compounds make it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of BMTB involves the reaction of 2-bromo-5-nitrobenzoic acid with 4-methyl-2-thiazolylamine, followed by reduction with tin (II) chloride. This results in the formation of BMTB as a white solid with a melting point of 214-216°C. The purity of the compound can be confirmed using analytical techniques such as HPLC or NMR spectroscopy.
Aplicaciones Científicas De Investigación
BMTB has been studied for its potential use as a tool compound in scientific research. It has been shown to selectively inhibit the activity of a specific protein kinase, which is involved in a range of cellular processes. This makes BMTB a valuable tool for studying the role of this protein kinase in various biological systems.
Propiedades
IUPAC Name |
2-bromo-5-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-7-6-18-12(14-7)15-11(16)9-5-8(17-2)3-4-10(9)13/h3-6H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTZQILSIRJKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methylsulfonylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7477673.png)





![5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B7477728.png)
![N-[4-(methylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7477736.png)
![N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7477739.png)


![2-Cyclopentyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B7477778.png)
![(2-Chloro-4,5-difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B7477781.png)
![Ethyl 4-[4-[(4-acetylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477785.png)